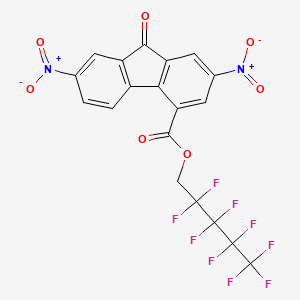
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated pentyl group and the dinitrofluorene carboxylate.
Fluorination: The fluorinated pentyl group is synthesized through a series of fluorination reactions, often involving reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Nitration: The fluorene moiety is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro groups.
Coupling Reaction: The final step involves coupling the fluorinated pentyl group with the dinitrofluorene carboxylate under specific conditions, such as the presence of a base like triethylamine (TEA) and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for fluorination and nitration steps, as well as advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further react to form various substituted products.
Substitution: The fluorinated pentyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Materials Science: Due to its unique fluorinated structure, it can be used in the development of advanced materials with high thermal stability and chemical resistance.
Chemistry: It serves as a building block for synthesizing other complex organic molecules, particularly in the field of fluorine chemistry.
Biology and Medicine: The compound’s nitro and fluorinated groups may make it useful in drug design and development, particularly for targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and polymers with unique properties.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate exerts its effects is largely dependent on its chemical structure:
Molecular Targets: The nitro groups can interact with various biological molecules, potentially inhibiting or modifying their function.
Pathways Involved: The compound may interfere with oxidative stress pathways or other cellular processes due to its reactive nitro groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate: Another fluorinated compound with similar applications in materials science and chemistry.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Used in surface functionalization and nanomaterial synthesis.
2,2,3,3,4,4,5,5-octafluoro-1-pentanol: Utilized in the synthesis of nanocrystals.
Uniqueness
The uniqueness of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate lies in its combination of a highly fluorinated pentyl group with a dinitrofluorene carboxylate moiety, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxofluorene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F9N2O7/c20-16(21,17(22,23)18(24,25)19(26,27)28)6-37-15(32)12-5-8(30(35)36)4-11-13(12)9-2-1-7(29(33)34)3-10(9)14(11)31/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCCBMOJCAAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F9N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)
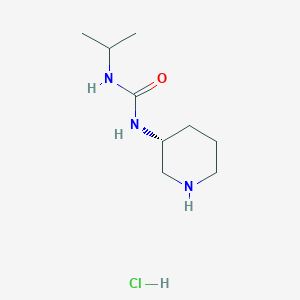
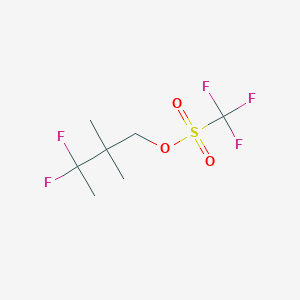
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B3014811.png)
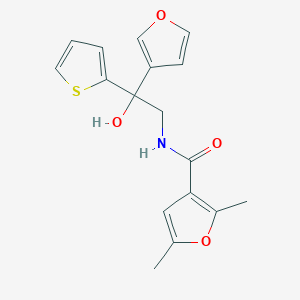

![N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3014817.png)
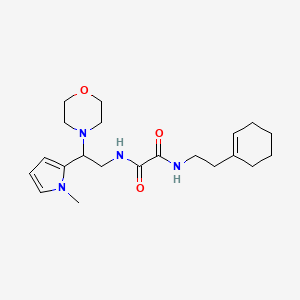
![4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol](/img/structure/B3014823.png)
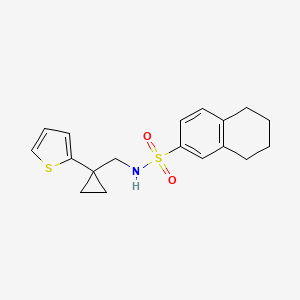
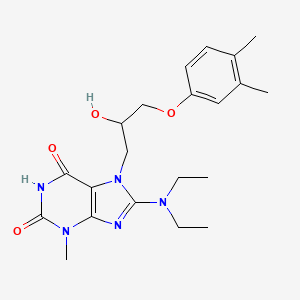
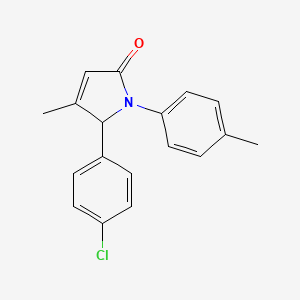
![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)
